molecular formula C12H9ClN4S B13002494 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13002494
M. Wt: 276.75 g/mol
InChI Key: PWTNUKYZNGYSJR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with a suitable pyrimidine derivative under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium thiolate or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine
  • 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-methanol
  • 1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

Uniqueness

1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H9ClN4S/c1-7-2-3-8(13)4-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)

InChI Key

PWTNUKYZNGYSJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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